molecular formula C8H11NO3 B1165941 (3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid CAS No. 106281-23-6

(3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid

Cat. No.: B1165941
CAS No.: 106281-23-6
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Description

(3S,7aR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid is a chiral pyrrolizine derivative that serves as a versatile and high-value synthetic intermediate in advanced pharmaceutical research. This compound provides a critical bicyclic scaffold for the design and synthesis of novel bioactive molecules. Its structure is a key feature in the development of proprietary compounds, such as bicycloamine-substituted benzenesulfonamides, which have been investigated for their selective activity in voltage-gated sodium channels and potential application in treating conditions like neuropathic pain . Furthermore, the 5-oxopyrrolidine core, closely related to this compound, is recognized as a promising scaffold for developing novel antimicrobial agents targeting multidrug-resistant Gram-positive bacteria and pathogenic fungi, as well as for anticancer research . As a building block with significant stereochemical specificity, it offers researchers a strategic starting point for creating targeted libraries in medicinal chemistry and drug discovery programs. This product is intended for research and manufacturing purposes and is not for personal or diagnostic use.

Properties

IUPAC Name

(3S,8R)-5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h5-6H,1-4H2,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNNBNCCYFYIKZ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C1CCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2[C@H]1CCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives exhibit promising activity against multidrug-resistant Gram-positive bacteria and fungi. For instance, modifications to the structure of pyrrolidine derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida auris.

Table 1: Antimicrobial Activity of Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidStaphylococcus aureus16 µg/mL
3,5-Dichloro-2-hydroxyphenyl derivativeCandida auris8 µg/mL

These findings suggest that further exploration of these derivatives could lead to the development of new antibiotics to combat resistant strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, such as A549 (human lung cancer). The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further research in cancer therapeutics.

Table 2: Anticancer Activity in Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
5-Fluorobenzimidazole derivativeA54912.5Induction of apoptosis
Pyrrolidine derivativeMCF715.0Cell cycle arrest

Synthesis of Novel Compounds

The synthesis of (3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid serves as a scaffold for creating novel compounds with enhanced biological activities. Researchers have successfully synthesized various derivatives that exhibit improved pharmacological profiles compared to the parent compound.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Studies indicate that modifications at specific positions on the pyrrolidine ring significantly affect both antimicrobial and anticancer activities.

Table 3: Structure-Activity Relationship Findings

Modification LocationEffect on Activity
Position 3Increased antimicrobial potency
Position 5Enhanced anticancer efficacy

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several derivatives against clinically relevant strains. The results demonstrated that specific modifications led to a substantial decrease in MIC values, indicating enhanced potency against resistant strains.

Case Study: Cancer Treatment

In another case study focusing on lung cancer treatment, derivatives were tested in animal models, showing promising results in reducing tumor size and improving survival rates compared to control groups.

Mechanism of Action

The mechanism of action of (3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomer: rel-(3R,7aS)-5-oxo-hexahydro-1H-pyrrolizine-3-carboxylic Acid

  • Structural Relationship : The enantiomer differs only in stereochemistry at positions 3 and 7a.
  • Key Differences :
    • Enantiomers may exhibit divergent biological activities due to stereospecific interactions (e.g., enzyme binding or receptor activation).
    • Physical properties (e.g., optical rotation) will differ, though melting points and solubilities in achiral environments may remain similar.
    • Commercial availability of the (3R,7aS) enantiomer suggests its use in chiral synthesis or pharmacological studies .

Monocyclic Pyrrolidine Derivatives

a) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
  • Structural Features: Monocyclic pyrrolidine with a methyl group at position 1, a ketone at position 5, and a carboxylic acid at position 3.
  • Lower molecular weight (173.17 vs. 169.18) and altered solubility due to the absence of a fused ring. Documented as an R&D compound, highlighting its role as a synthetic intermediate .
b) 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 407634-05-3)
  • Structural Features : Pyrrolidine derivative with a 2-methoxyethyl substituent at position 1.
  • Functionalization at position 1 may influence steric hindrance in reactions or biological interactions .

Bicyclic Analog: (3S,3aS,7aR)-Wine Lactone

  • Structural Features : A bicyclic lactone with a fused furan and cyclohexene system, isolated from horseradish and wine.
  • Comparison: The lactone group (cyclic ester) contrasts with the carboxylic acid in the target compound, reducing acidity and polarity. Demonstrated high aroma activity in horseradish, suggesting that bicyclic systems can impart significant sensory properties.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Notable Properties
(3S,7aR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid C₈H₁₁NO₃ 169.18 - Bicyclic, ketone, carboxylic acid High polarity, stereospecificity
rel-(3R,7aS)-5-oxo-hexahydro-1H-pyrrolizine-3-carboxylic acid C₈H₁₁NO₃ 169.18 1932309-16-4 Enantiomeric form Commercial availability for R&D
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₁₁NO₃ 173.17 42346-68-9 Monocyclic, methyl substituent Intermediate in organic synthesis
(3S,3aS,7aR)-Wine Lactone C₁₀H₁₄O₂ 166.22 - Bicyclic lactone Aroma-active, low polarity

Research Findings and Implications

  • Stereoisomerism : The enantiomeric pair of the pyrrolizine carboxylic acid underscores the importance of chirality in drug design, as seen in many bioactive molecules (e.g., NSAIDs) .
  • Functional Group Impact : The carboxylic acid group in the target compound enhances water solubility compared to lactones like wine lactone, making it more suitable for applications requiring aqueous compatibility .
  • Bicyclic vs. Monocyclic Systems: The rigidity of the pyrrolizine core may improve binding affinity to biological targets compared to flexible pyrrolidine analogs, though this requires empirical validation.

Biological Activity

(3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid, with the CAS number 586409-94-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H11NO3
  • Molecular Weight : 169.18 g/mol
  • Structure : The compound features a pyrrolizine ring structure which is crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent.
  • Anti-inflammatory Effects : Preliminary investigations indicate that it may inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, which may be relevant in neurodegenerative conditions.

The exact mechanisms through which this compound exerts its effects are still being elucidated. However, it is believed to interact with specific receptors and enzymes involved in inflammation and microbial defense.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A study conducted by evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
  • Anti-inflammatory Research :
    • In a controlled experiment, the compound was found to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. The results were published in a peer-reviewed journal focusing on pharmacology.
  • Neuroprotective Study :
    • Another research effort demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis in cell culture models, suggesting a mechanism that may involve the modulation of oxidative stress pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokinesPeer-reviewed study
NeuroprotectiveProtects neuronal cells from oxidative stressNeuropharmacology Journal

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S,7aR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves cycloaddition reactions (e.g., [2+3] cycloaddition of azomethine ylides with dialkyl acetylenedicarboxylates) in the presence of bases like triethylamine and alcohol solvents . Optimization of solvent polarity (e.g., dichloromethane or DMF) and temperature (50–80°C) is critical to control stereochemistry and avoid side products. For example, oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) are used selectively to modify functional groups .

Q. How is the structural confirmation of this compound achieved post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry and ring conformation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration in crystalline forms .

Advanced Research Questions

Q. How do modifications to the pyrrolizine ring system affect biological activity, and what strategies reconcile conflicting data in literature?

  • Methodological Answer : Substitutions at the 3- and 5-positions modulate interactions with enzymes or receptors. For example, introducing electron-withdrawing groups (e.g., nitro) enhances anti-inflammatory activity, as seen in comparative studies with ketorolac and licofelone . Contradictions in biological data (e.g., COX inhibition vs. neuroprotection) are addressed through in vitro selectivity assays (e.g., kinase profiling) and in vivo pharmacokinetic studies to assess bioavailability and metabolite interference .

Q. What analytical approaches resolve discrepancies in reported reaction mechanisms for pyrrolizine derivatives?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C tracing) tracks reaction pathways in cycloaddition or acylation steps. Computational modeling (DFT calculations) identifies transition states and energy barriers, clarifying why certain solvents (e.g., THF vs. ethanol) favor divergent pathways. For instance, conflicting reports on oxidation intermediates are resolved using LC-MS to detect short-lived species .

Q. What challenges arise in scaling laboratory synthesis to industrial production, and how are they mitigated?

  • Methodological Answer : Key challenges include maintaining stereochemical purity at scale and minimizing hazardous reagents. Continuous flow reactors improve heat/mass transfer for cycloadditions, reducing side reactions. Solvent recovery systems (e.g., distillation for alcohols) enhance sustainability. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time to ensure batch consistency .

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